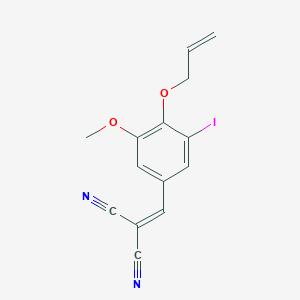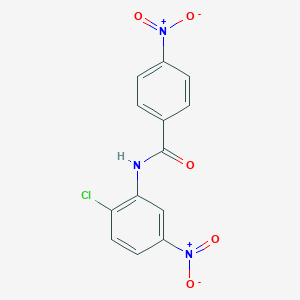
N-benzyl-4-methyl-3-nitro-N-(pyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-methyl-3-nitro-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a methyl group, a nitro group, and a pyridinyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-methyl-3-nitro-N-(pyridin-2-yl)benzamide typically involves the following steps:
Benzylation: The benzyl group is introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amidation: The final step involves the formation of the benzamide by reacting the nitrated and benzylated benzene derivative with pyridin-2-ylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-benzyl-4-methyl-3-nitro-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of N-benzyl-4-methyl-3-amino-N-(pyridin-2-yl)benzamide.
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of N-benzyl-4-carboxy-3-nitro-N-(pyridin-2-yl)benzamide.
科学的研究の応用
N-benzyl-4-methyl-3-nitro-N-(pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as non-linear optical materials.
作用機序
The mechanism of action of N-benzyl-4-methyl-3-nitro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyl and pyridinyl groups may enhance the compound’s ability to bind to specific receptors or enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
- N-(4-methyl-3-nitrobenzyl)-N-(pyridin-2-yl)benzamide
- N-benzyl-4-methyl-3-nitro-N-(pyridin-3-yl)benzamide
- N-benzyl-4-methyl-3-nitro-N-(pyridin-4-yl)benzamide
Uniqueness
N-benzyl-4-methyl-3-nitro-N-(pyridin-2-yl)benzamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both a nitro group and a pyridinyl group in the same molecule can lead to unique interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C20H17N3O3 |
|---|---|
分子量 |
347.4g/mol |
IUPAC名 |
N-benzyl-4-methyl-3-nitro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C20H17N3O3/c1-15-10-11-17(13-18(15)23(25)26)20(24)22(19-9-5-6-12-21-19)14-16-7-3-2-4-8-16/h2-13H,14H2,1H3 |
InChIキー |
SRCTZSHXHORVLS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)[N+](=O)[O-] |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-cyanoacrylate](/img/structure/B404778.png)
![ETHYL (2Z)-5-(4-CHLOROPHENYL)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B404779.png)
![ETHYL (2Z)-5-(4-CHLOROPHENYL)-2-[(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B404781.png)









